molecular formula C17H29NO B5159626 N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine

N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine

Cat. No. B5159626
M. Wt: 263.4 g/mol
InChI Key: LDIFCSDQLHMDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TBUPH is a chemical compound that belongs to the family of butanamines. It is a white crystalline powder that is soluble in water and organic solvents. tBUPH has been synthesized and studied for its potential applications in various fields, including drug discovery, chemical biology, and neuroscience. The chemical structure of tBUPH is shown below:

Mechanism of Action

The mechanism of action of tBUPH involves its interaction with GPCRs and neurotransmitter receptors. tBUPH binds to the receptors and modulates their activity, leading to changes in cellular signaling pathways. The exact mechanism of action of tBUPH varies depending on the specific receptor it interacts with.
Biochemical and Physiological Effects
The biochemical and physiological effects of tBUPH depend on the specific receptor it interacts with. In general, tBUPH has been shown to modulate the activity of certain GPCRs and neurotransmitter receptors, leading to changes in cellular signaling pathways. These changes can have a wide range of effects on cellular processes, including gene expression, protein synthesis, and metabolism.

Advantages and Limitations for Lab Experiments

One advantage of tBUPH is its selectivity for certain receptors. This selectivity makes it a useful tool for studying the activity of specific receptors and their downstream signaling pathways. Another advantage of tBUPH is its potential as a lead compound for drug discovery. Its ability to selectively modulate the activity of certain receptors makes it a promising candidate for the development of new drugs.
One limitation of tBUPH is its complex synthesis method. The multistep process required to synthesize tBUPH can be challenging and requires careful attention to detail. Another limitation of tBUPH is its potential for off-target effects. Because tBUPH interacts with multiple receptors, it can have unintended effects on cellular processes.

Future Directions

There are many potential future directions for the study of tBUPH. One direction is the development of new drugs based on tBUPH. Its ability to selectively modulate the activity of certain receptors makes it a promising candidate for the development of new drugs for the treatment of neurological disorders and other diseases.
Another direction is the study of tBUPH in combination with other compounds. The combination of tBUPH with other compounds could lead to synergistic effects and enhance its potential as a tool for studying cellular processes.
Finally, the study of tBUPH in vivo could provide valuable insights into its potential as a therapeutic agent. Animal studies could help to determine the safety and efficacy of tBUPH and provide a basis for the development of new drugs based on this compound.
Conclusion
In conclusion, tBUPH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively modulate the activity of certain receptors makes it a promising lead compound for drug discovery, and its use as a tool in chemical biology and neuroscience has provided valuable insights into cellular processes. While there are limitations to its use, the study of tBUPH holds promise for the development of new drugs and the advancement of scientific knowledge.

Synthesis Methods

The synthesis of tBUPH involves the reaction of 2-tert-butylphenol with 3-chloropropylamine and n-butyllithium. The reaction yields tBUPH as the final product. The synthesis of tBUPH is a multistep process that requires careful attention to detail and precise control over the reaction conditions.

Scientific Research Applications

TBUPH has been studied for its potential applications in various fields. In drug discovery, tBUPH has been screened for its ability to modulate the activity of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a critical role in cell signaling and are targets for many drugs. tBUPH has been shown to selectively modulate the activity of certain GPCRs, making it a promising lead compound for drug discovery.
In chemical biology, tBUPH has been used as a tool to study protein-ligand interactions. tBUPH can be conjugated to proteins and used to probe the binding sites of small molecules. This approach has been used to identify new ligands for proteins and to study the mechanisms of protein-ligand interactions.
In neuroscience, tBUPH has been studied for its potential applications in the treatment of neurological disorders. tBUPH has been shown to modulate the activity of certain neurotransmitter receptors, making it a promising lead compound for the development of new drugs for the treatment of neurological disorders.

properties

IUPAC Name

N-[3-(2-tert-butylphenoxy)propyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-5-6-12-18-13-9-14-19-16-11-8-7-10-15(16)17(2,3)4/h7-8,10-11,18H,5-6,9,12-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIFCSDQLHMDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=CC=C1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine

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